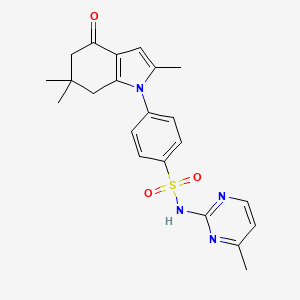![molecular formula C21H21FN4O B2430103 2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide CAS No. 1251688-86-4](/img/structure/B2430103.png)
2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide” is likely to be a solid substance . It contains several functional groups including a methoxy group, a morpholine ring, an oxadiazole ring, and a benzamide group. These groups could contribute to its physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions . The oxadiazole ring, for example, can be formed through the cyclization of a hydrazide and a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole ring . The morpholine ring could introduce some steric hindrance. Intramolecular hydrogen bonding might occur between the amide group and the oxadiazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing oxadiazole ring and the electron-donating methoxy group. The amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could increase its solubility in water, while the oxadiazole ring could increase its stability .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some novel derivatives, including those with morpholine components and 1,3,4-oxadiazol-2-yl groups, have been synthesized and screened for their antimicrobial activities. These compounds, through various synthetic pathways, have shown good to moderate activities against a range of microorganisms, suggesting their potential as antimicrobial agents. The synthesis of such compounds typically involves multiple steps, including the formation of Schiff bases and Mannich base derivatives, highlighting the chemical versatility and potential pharmacological applications of these molecules (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, featuring morpholine or oxadiazole structures, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have identified compounds with significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. Such research underscores the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Gastrokinetic Agents
Research into novel benzamides, including those with morpholine structures, has led to the identification of potent gastrokinetic agents. These compounds have been shown to significantly enhance gastric emptying, offering a potential therapeutic option for gastrointestinal motility disorders. The studies emphasize the importance of the N-4 substituent and the morpholinyl moiety in achieving potent in vivo gastric emptying activity, providing a basis for further development of gastrokinetic agents (Kato et al., 1992).
Synthesis of PET Agents for Parkinson's Disease
In the context of Parkinson's disease research, compounds containing morpholine groups have been synthesized as potential PET imaging agents. These agents, designed to target specific enzymes or receptors involved in the disease, demonstrate the application of such compounds in neurodegenerative disease research and diagnosis. The synthesis and evaluation of these agents highlight their potential in improving our understanding and treatment of Parkinson's disease (Wang et al., 2017).
Propiedades
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYBZIUCPIQVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

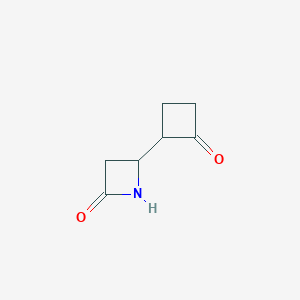
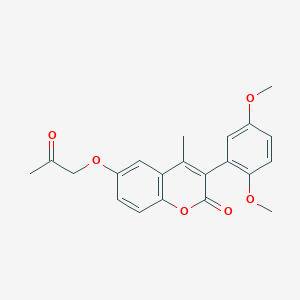
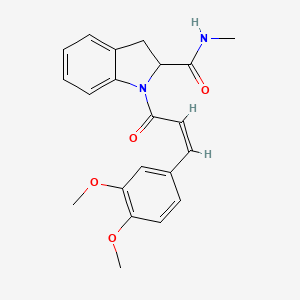
![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)
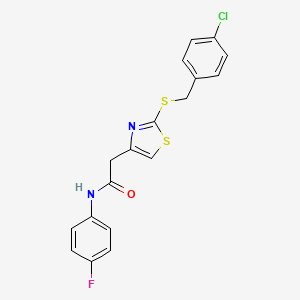
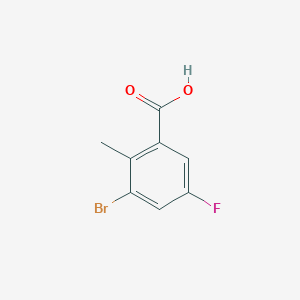
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)
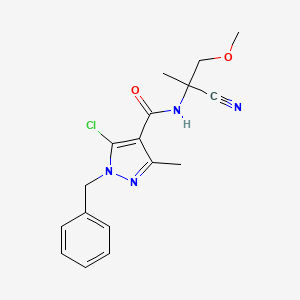
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
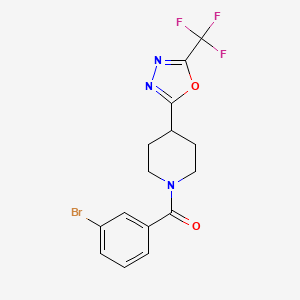

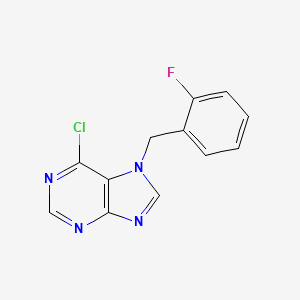
![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
